Beryllium sulfate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Material Science Research

- Beryllium Alloys: Beryllium sulfate tetrahydrate serves as a precursor for producing high-purity beryllium metal, which is then used in alloying with other metals like aluminum, copper, and iron. These beryllium alloys possess desirable properties like high strength, lightweight, and dimensional stability, making them valuable in various applications, including aerospace engineering and nuclear power plants [].

Chemical Research

- Beryllium Salt Production: Beryllium sulfate tetrahydrate serves as a starting material for the synthesis of other beryllium compounds used in various research areas. These compounds find applications in catalysis, optics, and semiconductor materials [].

Biological and Environmental Research

- Beryllium Toxicity Studies: Due to its inherent toxicity, beryllium sulfate tetrahydrate is used in controlled laboratory settings to study the toxicological effects of beryllium exposure on various organisms, including cells, animals, and even plants. This research helps understand the mechanisms of beryllium-induced diseases, like berylliosis (a lung disease) [].

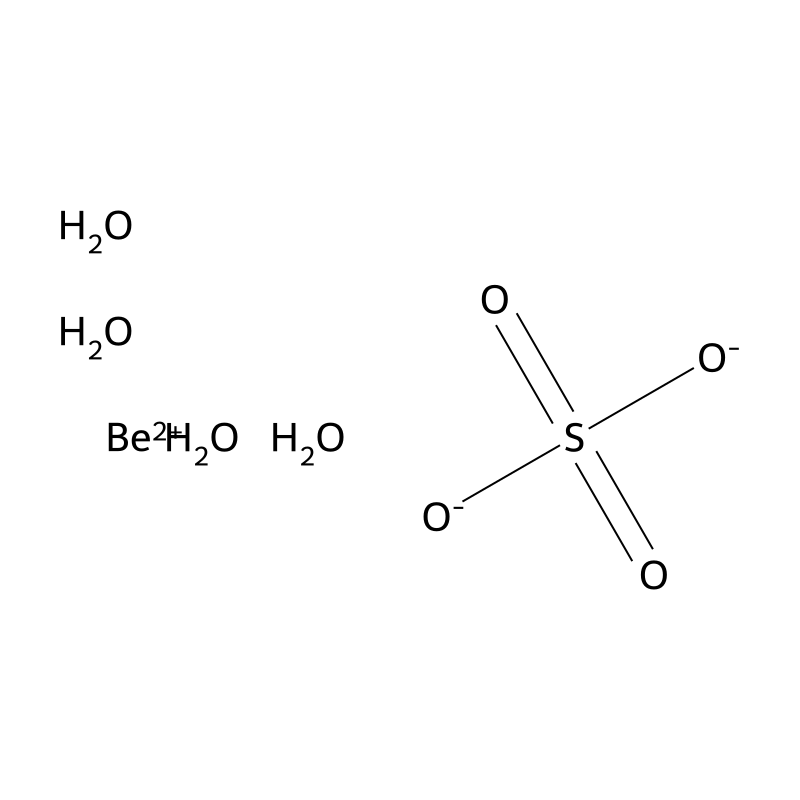

Beryllium sulfate tetrahydrate is a chemical compound represented by the formula . It is typically encountered as a white crystalline solid and was first isolated in 1815 by the chemist Jons Jakob Berzelius. The tetrahydrate form consists of one beryllium ion in the +2 oxidation state, one sulfate ion, and four water molecules, which contribute to its crystalline structure. The compound has a molecular weight of approximately 177.14 g/mol and is known for its moderate solubility in water (30.5 g/100 ml at 30°C) while being insoluble in alcohol .

The structure of beryllium sulfate tetrahydrate features a tetrahedral arrangement of beryllium coordinated by water molecules, contrasting with similar compounds like magnesium sulfate, which has an octahedral coordination due to the larger size of the magnesium ion .

Beryllium sulfate tetrahydrate is a highly toxic compound. Inhalation exposure poses the greatest risk, and it can be fatal if inhaled [, ]. Chronic exposure can also lead to lung disease, including berylliosis []. It is also toxic if swallowed and causes skin and eye irritation []. Due to these hazards, strict safety protocols, including proper personal protective equipment (PPE) and ventilation, are essential when handling beryllium sulfate tetrahydrate [].

Here are some additional points to consider for safe handling:

- Beryllium sulfate tetrahydrate is classified as a hazardous material and should be handled according to local regulations [].

- Spills should be cleaned up immediately following established procedures to minimize exposure [].

- Waste disposal should follow appropriate guidelines for beryllium compounds [].

- Dehydration: Upon heating to about 110°C, it loses water to form beryllium sulfate dihydrate. Further heating to 400°C results in the formation of anhydrous beryllium sulfate .

- Decomposition: At temperatures above 550°C, the anhydrous salt decomposes into beryllium oxide () and sulfur oxides ( and ) .

- Neutralization Reactions: As a basic salt, it can react with acids to produce heat and form corresponding beryllium salts .

Beryllium sulfate tetrahydrate exhibits significant biological activity, particularly concerning its toxicity. It is classified as highly toxic through inhalation and ingestion, with an oral LD50 of approximately 7.0 mg/kg in rats and an inhalation LC50 of 0.15 mg/m³ over four hours . Chronic exposure to beryllium compounds can lead to health issues such as chronic beryllium disease, which is a lung condition caused by immune system reactions to beryllium particles .

Beryllium sulfate tetrahydrate can be synthesized through several methods:

- Reaction with Sulfuric Acid: An aqueous solution of any beryllium salt can be treated with sulfuric acid, followed by evaporation and crystallization to yield the tetrahydrate .

- Direct Reaction: The anhydrous form can also be prepared by reacting beryllium oxide with sulfur dioxide gas at elevated temperatures .

- Hydration of Anhydrous Salt: The anhydrous beryllium sulfate can be hydrated by adding water under controlled conditions to produce the tetrahydrate .

Beryllium sulfate tetrahydrate finds limited but notable applications:

- Chemical Reagent: It serves as a reagent in various chemical syntheses and analyses.

- Material Science: Beryllium compounds are utilized in aerospace applications due to their lightweight and high-strength properties when alloyed with metals like aluminum and copper .

- Research: It is used in laboratory settings for research purposes, particularly in studies involving metal ions and their interactions.

Research on beryllium sulfate tetrahydrate has indicated potential interactions with biological systems that may lead to adverse health effects. Studies have shown that exposure can trigger immune responses leading to chronic respiratory conditions. Additionally, its interactions with other compounds may influence its solubility and reactivity in various environments, which is critical for understanding its behavior in industrial applications .

Beryllium sulfate tetrahydrate shares similarities with several other metal sulfates, particularly those containing divalent cations. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Coordination Geometry | Solubility in Water | Toxicity Level |

|---|---|---|---|---|

| Beryllium Sulfate Tetrahydrate | Tetrahedral | Moderate | High | |

| Magnesium Sulfate Hexahydrate | Octahedral | High | Low | |

| Calcium Sulfate Dihydrate | Octahedral | Low | Low | |

| Zinc Sulfate Heptahydrate | Octahedral | High | Moderate |

Uniqueness Highlights:- Coordination Geometry: Beryllium's small ionic radius leads to a unique tetrahedral coordination compared to the octahedral structures observed in magnesium and calcium sulfates.

- Toxicity: Beryllium sulfate tetrahydrate has significantly higher toxicity levels than most common metal sulfates, necessitating careful handling.

Physical Description

Boiling Point

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard